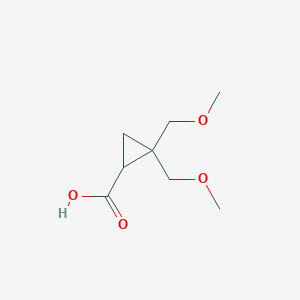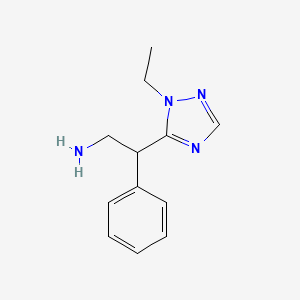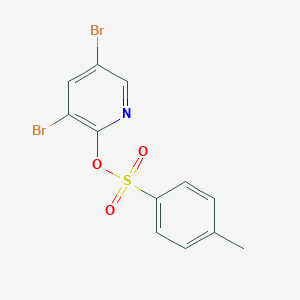
N-methyl-3-(3-pyridinylmethoxy)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives It features a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(pyridin-3-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxypyridine and N-methylaniline.
Methoxylation: The hydroxyl group of 3-hydroxypyridine is converted to a methoxy group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for N-methyl-3-[(pyridin-3-yl)methoxy]aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-methyl-3-[(pyridin-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
科学研究应用
N-methyl-3-[(pyridin-3-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antidepressants and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-methyl-3-[(pyridin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
相似化合物的比较
Similar Compounds
N-methyl-3-[(pyridin-2-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 2-position.
N-methyl-3-[(pyridin-4-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-3-[(quinolin-3-yl)methoxy]aniline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
N-methyl-3-(pyridin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H14N2O/c1-14-12-5-2-6-13(8-12)16-10-11-4-3-7-15-9-11/h2-9,14H,10H2,1H3 |
InChI 键 |
VAZJXVROYDZKER-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=CC=C1)OCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)






![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)



![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
